molecular formula C13H10N4O3 B2764279 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one CAS No. 1239843-38-9

6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one

Cat. No.: B2764279
CAS No.: 1239843-38-9
M. Wt: 270.248
InChI Key: CJSOITYWNKZDEG-UHFFFAOYSA-N
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Description

6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is a heterocyclic compound that combines the structural features of pyridazinone and oxadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting 4-methoxybenzonitrile with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the 1,2,4-oxadiazole ring.

  • Formation of the Pyridazinone Ring: : The pyridazinone ring is formed by reacting the oxadiazole intermediate with a suitable dicarbonyl compound, such as diethyl oxalate, in the presence of hydrazine hydrate. This reaction typically requires heating under reflux conditions to facilitate cyclization and formation of the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The hydrogen atoms on the pyridazinone ring can be substituted with various electrophiles, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-hydroxyphenyl or 4-carboxyphenyl derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Halogenated or alkylated pyridazinone derivatives.

Scientific Research Applications

6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used in studying enzyme inhibition, receptor binding, and other biological interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, influencing the binding affinity and specificity towards biological targets. The methoxyphenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one: Contains a chlorine atom on the phenyl ring.

    6-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one: Features a nitro group on the phenyl ring.

Uniqueness

6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-19-9-4-2-8(3-5-9)12-14-13(20-17-12)10-6-7-11(18)16-15-10/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSOITYWNKZDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239843-38-9
Record name 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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